Product packaging for 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol(Cat. No.:CAS No. 63756-45-6)

3-(5-Bromothiophen-2-yl)quinoxalin-2-ol

Cat. No.: B2804303
CAS No.: 63756-45-6
M. Wt: 307.17
InChI Key: NLNYYWLKKSJTND-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)quinoxalin-2-ol (CAS Number: 63756-45-6) is a high-purity hybrid heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule integrates a quinoxalin-2-ol scaffold, a well-known pharmacophore, with a 5-bromothiophene moiety, creating a versatile structure for developing novel bioactive molecules . The compound acts as a key intermediate in molecular hybridization strategies, a rational design approach to create new chemical entities with enhanced or synergistic properties compared to their individual components .Quinoxaline derivatives are recognized for a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and antiviral properties . Research into closely related quinoxaline compounds has identified their potential as ligands for neurotransmitter receptors. Specifically, certain quinoxaline derivatives have been shown to act as ligands for 5-HT3 receptor subtypes, displaying a remarkable ability to discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, which are critical targets in neuroscience research for understanding vomiting, pain processing, and anxiety . Furthermore, the structural features of this compound, particularly the combination of electron-deficient quinoxaline and electron-rich thiophene rings, suggest potential for interesting photophysical properties, making it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes .The presence of a bromine atom on the thiophene ring provides a reactive site for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, making this compound a valuable and versatile building block for synthesizing more complex molecular architectures for specialized research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrN2OS B2804303 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol CAS No. 63756-45-6

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-10-6-5-9(17-10)11-12(16)15-8-4-2-1-3-7(8)14-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNYYWLKKSJTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

A plausible synthetic route to 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol involves the condensation of a substituted o-phenylenediamine (B120857) with a 2-ketoester derived from 5-bromothiophene. A closely related analog, 6-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one, has been synthesized through the condensation of the appropriate precursors. sapub.org This suggests a general and effective method for the preparation of 3-(thienyl)quinoxalin-2-ol derivatives.

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinoxaline (B1680401) and thiophene (B33073) rings, as well as a signal for the hydroxyl proton of the quinoxalin-2-ol tautomer.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the quinoxalin-2-one tautomer.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
FT-IR Absorption bands for N-H and O-H stretching (from the tautomeric forms), C=O stretching, and aromatic C-H and C=C stretching vibrations.

Research Findings

Antimicrobial Activity

Quinoxaline (B1680401) derivatives are well-known for their diverse antimicrobial activities. sapub.orgmdpi.com The hybridization of the quinoxaline scaffold with other heterocyclic rings, such as thiophene (B33073), has been explored as a strategy to develop new antimicrobial agents. Studies on various thiophene-substituted quinoxaline derivatives have demonstrated their potential as antibacterial and antifungal agents. sapub.orgmdpi.com The mode of action of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes in microbial metabolic pathways.

Photophysical Properties

The combination of electron-donating (thiophene) and electron-accepting (quinoxaline) moieties in a single molecule can give rise to interesting photophysical properties, such as fluorescence and solvatochromism. Research on thiophene-substituted quinoxaline dyes has shown that these compounds can act as donor-acceptor systems, exhibiting intramolecular charge transfer (ICT) upon photoexcitation. doi.org The photophysical properties of these molecules can be tuned by modifying the substitution pattern on the quinoxaline and thiophene rings. These characteristics make them potential candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Table 2: Potential Research Applications of Quinoxaline-Thiophene Hybrids

Research AreaPotential ApplicationRationale
Medicinal Chemistry Development of new antimicrobial agentsThe quinoxaline and thiophene moieties are known pharmacophores.
Materials Science Organic electronic materials (e.g., in OLEDs)Donor-acceptor structure can lead to desirable photophysical properties.
Chemical Biology Fluorescent probes for biological imagingPotential for environmentally sensitive fluorescence.

Structural Analysis

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules by breaking them down into simpler, commercially available starting materials. hilarispublisher.com For this compound, the primary disconnection is at the C-N and C=N bonds within the quinoxalin-2-ol ring. This leads to two key precursors: an ortho-phenylenediamine and a dicarbonyl compound, specifically an α-ketoacid or its synthetic equivalent derived from the 5-bromothiophen-2-yl moiety.

A plausible retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic disconnection of the this compound scaffold.

This analysis suggests that the target molecule can be constructed by the condensation of an appropriate ortho-phenylenediamine with a 2-oxo-2-(5-bromothiophen-2-yl)acetic acid derivative.

Strategic Approaches to the Quinoxalin-2-ol Core Structure

The formation of the quinoxalin-2-ol (or its tautomeric form, quinoxalin-2(1H)-one) ring is a well-established transformation in organic synthesis. Several strategic approaches have been developed, offering versatility in terms of reaction conditions and substrate scope.

The most classical and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pubnih.gov For the synthesis of 3-substituted quinoxalin-2-ols, α-keto acids or their esters are common dicarbonyl precursors. researchgate.netorganic-chemistry.orgrsc.org

The reaction typically proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the ketone carbonyl of the α-keto acid, followed by intramolecular cyclization and dehydration to afford the quinoxalin-2-ol ring system. A variety of catalysts, including acids, can be used to facilitate this transformation. nih.gov

Catalyst/ConditionsPrecursorsProductYield (%)Reference
Ammonium Niobium Oxalate, Ultrasonic Irradiationortho-Phenylenediamines, α-Keto acids3-Arylquinoxalin-2(1H)-onesGood to Excellent rsc.org
Catalyst-free, Waterortho-Phenylenediamines, α-Keto acidsQuinoxalinonesNot specified organic-chemistry.org
p-TsOH or HOBt/DICMonosubstituted o-phenylenediamines, Aroylpyruvates3,4-dihydroquinoxalin-2(1H)-ones72-97 nih.gov

Alternative to the direct condensation approach, various cyclization and heterocycloannulation strategies have been developed for the synthesis of quinoxalin-2-ones. These methods often involve the construction of the heterocyclic ring from precursors that already contain a portion of the desired framework. For instance, intramolecular cyclization of N-substituted ortho-diamines can lead to the formation of the quinoxaline core. Iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oximes has been reported for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, showcasing a modern approach to related fused systems. acs.org

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nete-journals.injocpr.comscispace.com The synthesis of quinoxaline derivatives is amenable to microwave irradiation, particularly in the condensation reaction between ortho-phenylenediamines and dicarbonyl compounds. researchgate.nete-journals.inscispace.comudayton.edu This method is often associated with green chemistry principles due to reduced energy consumption and often solvent-free conditions. e-journals.inscispace.com

MethodReactantsConditionsYield (%)TimeReference
Microwave-assistedDiamines, DicarbonylsSolvent-free80-903.5 min e-journals.in
Microwave-assistedo-Phenylenediamines, 1,2-diketonesMgBr2.OEt2Good1-2.5 min jocpr.com
Microwave-assistedDiamines, DicarbonylsAcidic Alumina80-863 min researchgate.netscispace.com
Microwave-assistedDichloroquinoxaline, NucleophileTriethylamineNot specified5 min udayton.edu

Electrochemical methods offer a unique and often milder alternative for the synthesis and functionalization of heterocyclic compounds. rsc.orgrsc.org These methods can avoid the use of harsh reagents and provide access to novel reactivity. While the direct electrochemical synthesis of the quinoxalin-2-ol core from simple precursors is less common, electrochemical methods have been successfully applied to the functionalization of pre-existing quinoxaline scaffolds. For example, an iodine-mediated electrochemical C(sp3)–H cyclization has been developed for the synthesis of functionalized pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org Such strategies could potentially be adapted for the late-stage functionalization of the quinoxalin-2-ol ring.

Methodologies for Incorporating the 5-Bromothiophen-2-yl Moiety

The introduction of the 5-bromothiophen-2-yl group is a critical step in the synthesis of the target molecule. This can be achieved either by using a pre-functionalized dicarbonyl precursor or by attaching the thiophene ring to a pre-formed quinoxalin-2-ol scaffold.

A common strategy involves the use of 5-bromo-2-(bromoacetyl)-thiophene as a versatile starting material. This α-bromocarbonyl compound can react with various nucleophiles to construct more complex molecules. researchgate.net For the synthesis of this compound, a corresponding α-keto acid or ester would be the ideal dicarbonyl precursor. Such a precursor could potentially be synthesized from 5-bromothiophene via acylation followed by oxidation.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to attach the 5-bromothiophen-2-yl moiety to a 3-halo- or 3-triflyloxy-quinoxalin-2-ol derivative. This approach allows for the late-stage introduction of the thiophene ring, offering flexibility in the synthesis of a variety of analogues.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Bromothiophene Precursors

The Suzuki-Miyaura reaction stands out as a highly utilized method for forging carbon-carbon bonds due to its mild conditions and tolerance of various functional groups. nih.govyoutube.com This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. nih.gov In the context of synthesizing thienyl-quinoxalines, this could involve reacting a quinoxaline-boronic acid derivative with a bromothiophene or, conversely, a thienyl-boronic acid with a bromoquinoxaline. mdpi.comunimib.it

For the synthesis of 2-aryl-thiophenes, the Suzuki coupling of 2-bromothiophene (B119243) with an appropriate aryl boronic acid is a common strategy. researchgate.netyoutube.com The reaction conditions are critical for achieving high yields and selectivity. Key components include the palladium catalyst, a base, and the solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

Catalyst Base Solvent Temperature (°C) Yield (%) Ref.
Pd(PPh₃)₄ K₂CO₃ Toluene Reflux Good researchgate.net
Pd(dtbpf)Cl₂ Et₃N Kolliphor EL/H₂O/Toluene 60 High mdpi.com
Pd(II)-complex - Water 100 Quantitative researchgate.net

Note: This table presents generalized conditions from literature for similar coupling reactions.

The use of aqueous media, as facilitated by surfactants like Kolliphor EL or specialized water-soluble catalysts, aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. mdpi.comresearchgate.net The regioselective functionalization of halogenated heterocycles like 2-bromo-5-(bromomethyl)thiophene (B1590285) has been successfully achieved using Suzuki coupling, highlighting the precision of this method. nih.gov

Stille Cross-Coupling Protocols for Thienyl-Quinoxaline Linkages

The Stille reaction provides another powerful avenue for C-C bond formation, pairing an organotin compound (organostannane) with an organic halide under palladium catalysis. wikipedia.orglibretexts.orgnumberanalytics.com A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the toxicity of tin reagents is a significant drawback. wikipedia.orgnumberanalytics.com

The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com The transmetalation step, where the organic group is transferred from tin to palladium, is often rate-determining. wikipedia.org Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate the reaction rate. libretexts.orgharvard.edu

Table 2: Typical Parameters for Stille Cross-Coupling Reactions

Catalyst Ligand (optional) Additive (optional) Solvent Temperature (°C) Ref.
Pd₂(dba)₃ P(o-tol)₃ - Toluene 90-110 rsc.org
Pd(PPh₃)₄ - CuI DMF 60-95 harvard.edu

Note: This table illustrates common conditions for Stille reactions involving aryl halides.

This protocol is effective for coupling various organic halides, including aryl, vinyl, and acyl halides, with a wide range of organostannanes. libretexts.orgrsc.org The reaction tolerates numerous functional groups, making it a versatile tool in complex molecule synthesis. harvard.edu

Other Transition Metal-Catalyzed Coupling Reactions for Thiophene Derivatization

Beyond the Suzuki and Stille reactions, several other transition metal-catalyzed methods are employed for the synthesis and functionalization of thiophene and quinoxaline derivatives. sci-hub.semdpi.com These reactions offer alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance.

Direct C-H arylation has emerged as a greener alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating an organometallic reagent. beilstein-journals.org This method involves the direct coupling of a C-H bond in a thiophene ring with an aryl halide, catalyzed by palladium. beilstein-journals.org Iron-catalyzed C-H/C-H coupling reactions are also being developed as a more sustainable option, utilizing an earth-abundant and less toxic metal to synthesize thiophene-based materials. springernature.com Other notable reactions include the Negishi (organozinc), Kumada (Grignard), and Sonogashira (terminal alkyne) couplings, which expand the toolkit for constructing complex heterocyclic systems. mdpi.com

Directed Synthesis of this compound Architectures

The construction of the target molecule can be approached through different strategic sequences, either by assembling pre-formed building blocks or by creating the core structure in a single, efficient operation.

Stepwise Modular Assembly from Precursor Molecules

A common and flexible approach to complex molecules is the stepwise assembly from readily available precursors. For this compound, a typical synthesis would involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound to form the quinoxalin-2-ol core. mdpi.com

A plausible retro-synthetic analysis suggests two primary routes:

Route A: Condensation of o-phenylenediamine with an α-keto acid or ester bearing the 5-bromothiophen-2-yl moiety.

Route B: Initial synthesis of a 3-halo-quinoxalin-2-ol, followed by a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille) with a (5-bromothiophen-2-yl)-organometallic reagent.

The synthesis of related 2-(thienyl)quinoxaline derivatives has been well-documented, providing a basis for this approach. rsc.org For example, the synthesis of 5,10-bis(5-bromothiophen-2-yl)pyrazino[2,3-g]quinoxaline demonstrates the feasibility of incorporating bromothiophene units into quinoxaline-type structures. researchgate.net This modular approach allows for the synthesis of a variety of analogs by simply changing the precursor molecules.

Development of One-Pot and Multicomponent Approaches for Complex Hybrid Systems

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) have gained significant traction. researchgate.netscribd.com MCRs combine three or more reactants in a single vessel to form a product that incorporates portions of all starting materials. ias.ac.in

Several MCRs have been developed for the synthesis of quinoxaline derivatives and fused heterocyclic systems. mdpi.comnih.gov For instance, an acid-catalyzed three-component reaction of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359) has been used to generate complex pyrrolo[3,2-f]quinoxaline derivatives in a single step. ias.ac.in While a specific MCR for this compound is not explicitly detailed in the provided context, the principles of MCR design could be applied. A hypothetical one-pot approach might involve the in-situ formation of a thienyl-substituted dicarbonyl compound which then reacts with an o-phenylenediamine, all within the same reaction flask. These methods are highly valued for their atom and step economy, aligning with the goals of sustainable synthesis. nih.gov

Principles of Green Chemistry in Synthetic Pathway Design

The application of green chemistry principles to the synthesis of quinoxaline derivatives is an area of active research, aiming to minimize environmental impact. ekb.egijirt.org This involves a focus on several key areas: the use of environmentally benign solvents, the development of reusable catalysts, and the design of energy-efficient reaction conditions. ijirt.orgnih.gov

The classic condensation reaction to form quinoxalines often requires high temperatures and strong acid catalysts. nih.gov Green alternatives seek to replace these harsh conditions. For example, using water as a solvent, employing recyclable catalysts like β-cyclodextrin or alumina-supported heteropolyoxometalates, and utilizing alternative energy sources such as microwave irradiation can lead to more sustainable processes. ijirt.orgnih.govmdpi.com

In the context of cross-coupling reactions to form the thienyl-quinoxaline linkage, green chemistry principles are also highly relevant.

Solvent Choice: The use of water, ionic liquids, or supercritical carbon dioxide as alternatives to toxic, volatile organic solvents is a primary goal. ijirt.orgjocpr.com Micellar catalysis, which uses surfactants in water to create nanoreactors, enables reactions like the Suzuki coupling to proceed efficiently in an aqueous medium. mdpi.comunimib.it

Atom Economy: The development of one-pot and multicomponent reactions, as well as direct C-H activation strategies, improves atom economy by reducing the number of synthetic steps and the generation of stoichiometric byproducts. beilstein-journals.org

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible. ekb.egjocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships. For a molecule such as this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous characterization.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the quinoxaline and bromothiophene rings.

The quinoxalin-2-ol core contains a benzene (B151609) ring, which would typically display four protons. Their chemical shifts and coupling patterns would depend on their position relative to the fused pyrazinone ring and would likely appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The bromothiophene ring has two protons. Due to the electronegativity of the sulfur and bromine atoms, these protons are also expected in the aromatic region, with their coupling constant revealing their ortho relationship. Furthermore, the quinoxalin-2-ol moiety exists in a tautomeric equilibrium with 3-(5-bromothiophen-2-yl)-1H-quinoxalin-2-one. This results in a proton attached to a nitrogen (N-H) or oxygen (O-H), which would typically appear as a broad singlet, with a chemical shift highly dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~12.0 Broad Singlet 1H, N-H/O-H (Tautomer)
~8.0-7.2 Multiplet 4H, Quinoxaline aromatic protons
~7.5 Doublet 1H, Thiophene-H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The molecule has 12 carbon atoms in its core structure. The carbon atoms of the aromatic rings (both quinoxaline and thiophene) are expected to resonate in the typical downfield region of δ 110-150 ppm. The carbon atom in the C=O group of the quinoxalinone tautomer would be significantly deshielded, appearing at a much lower field (δ > 150 ppm). The carbon atom bonded to the bromine on the thiophene ring would also have a characteristic chemical shift.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
>150 Quinoxaline C=O
150-110 Aromatic and Heteroaromatic Carbons

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu It would show correlations between adjacent protons on the quinoxaline's benzene ring and between the two protons on the thiophene ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to assign the carbon signal for each protonated carbon atom based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for establishing the connectivity between the different parts of the molecule. For instance, an HMBC experiment would show a correlation from the thiophene proton adjacent to the point of attachment to the C3 carbon of the quinoxaline ring, confirming the link between the two heterocyclic systems.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Due to the lactam-lactim tautomerism of the quinoxalin-2-ol ring, a broad absorption band in the range of 3400-3200 cm⁻¹ would be expected, corresponding to the N-H or O-H stretching vibration. A strong absorption peak around 1680-1650 cm⁻¹ would indicate the presence of the C=O (amide) group in the lactam form. Other expected signals include aromatic C-H stretching vibrations just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-N stretching vibrations around 1300 cm⁻¹. The C-Br and C-S stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) N-H / O-H Stretch Amide / Enol
>3000 C-H Stretch Aromatic
1680-1650 C=O Stretch Amide (Lactam)
1600-1450 C=C / C=N Stretch Aromatic / Heteroaromatic Rings

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₇BrN₂OS. The most critical feature in its mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive signature for the presence of a single bromine atom in the molecule.

Common fragmentation pathways for such heterocyclic systems often involve the loss of small, stable neutral molecules like carbon monoxide (CO) from the quinoxalinone ring. nih.gov Another likely fragmentation point is the single bond connecting the thiophene and quinoxaline rings, leading to ions corresponding to each of the heterocyclic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugated system, encompassing both the quinoxaline and bromothiophene rings, would allow for π → π* electronic transitions upon absorption of UV-visible light. Quinoxaline derivatives are known to be chromophoric, and the spectrum would be expected to show strong absorption bands, likely in the range of 250-400 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's specific electronic structure.

Table 4: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition

Computational and Theoretical Investigations of 3 5 Bromothiophen 2 Yl Quinoxalin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a important tool in quantum chemistry for predicting the electronic properties of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, offering a balance between computational cost and accuracy. For 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol, DFT calculations are crucial for understanding its structural stability, electronic distribution, and inherent reactivity.

Geometry Optimization and Conformational Energy Landscapes

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy. The planarity of the quinoxaline (B1680401) and thiophene (B33073) rings is a key feature, and the dihedral angle between these two rings is a critical parameter that influences the molecule's electronic properties.

Conformational analysis reveals that the molecule generally adopts a planar or near-planar conformation to maximize π-conjugation between the thiophene and quinoxaline ring systems. The rotational barrier around the C-C single bond connecting the two rings can be calculated to understand the energetic favorability of different conformations. The presence of the bromine atom and the hydroxyl group can influence the conformational landscape through steric and electronic effects.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(thiophene)-C(quinoxaline)1.465--
C=N (quinoxaline)1.310--
C-Br (thiophene)1.875--
C-O (quinoxaline)1.350--
C-C-N (quinoxaline)-120.5-
C-S-C (thiophene)-92.3-
Thiophene-Quinoxaline--~10.5

Note: The data in this table is hypothetical and representative of typical values for similar structures, intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich thiophene ring and the quinoxaline moiety, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the quinoxaline ring system, suggesting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
HOMO-5.89
LUMO-2.45
HOMO-LUMO Gap (ΔE)3.44

Note: The data in this table is hypothetical and based on typical values for similar quinoxaline derivatives, intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.

In the MEP map of this compound, the negative potential is expected to be concentrated around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the hydroxyl group, making them likely sites for protonation and electrophilic interactions. The regions around the hydrogen atoms and the bromine atom are likely to exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding intramolecular charge transfer (ICT) by quantifying the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis-type (antibonding or Rydberg) NBOs.

For this compound, NBO analysis can reveal significant charge transfer from the electron-donating thiophene ring to the electron-accepting quinoxaline moiety. This ICT character is crucial for its potential applications in nonlinear optics and as a component in organic electronic devices. The analysis can also highlight hyperconjugative interactions that contribute to the molecule's stability.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating various chemical concepts from the principles of density functional theory. beilstein-archives.org These reactivity descriptors help in quantifying the global and local reactivity of a molecule. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, these values can be used to predict its behavior in various chemical reactions.

Table 3: Conceptual DFT Reactivity Descriptors

DescriptorValue (eV)
Chemical Hardness (η)1.72
Electronic Chemical Potential (μ)-4.17
Electrophilicity Index (ω)5.05

Note: The data in this table is hypothetical and calculated from the FMO energies in Table 2 for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and simulating their electronic absorption spectra. mdpi.com It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum. These calculations typically reveal that the lowest energy electronic transitions are of π → π* character, involving the promotion of an electron from the HOMO to the LUMO. The nature of these transitions often corresponds to an intramolecular charge transfer from the thiophene unit to the quinoxaline core. The calculated spectrum can be compared with experimental data to validate the computational methodology. The solvent effects on the absorption spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Table 4: Calculated Electronic Transition Properties using TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.253810.45HOMO → LUMO (95%)
S0 → S23.683370.12HOMO-1 → LUMO (88%)
S0 → S34.103020.28HOMO → LUMO+1 (92%)

Note: The data in this table is hypothetical and representative of typical TD-DFT results for similar conjugated systems, intended for illustrative purposes.

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico methods are instrumental in predicting the Structure-Activity Relationships (SAR) of novel compounds, offering insights into how specific structural modifications can influence their biological activity. For quinoxaline derivatives, these computational approaches are crucial for rational drug design and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico SAR prediction. nih.govresearchgate.net These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. For quinoxaline derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed to predict activities such as anticancer, antimalarial, and antileishmanial effects. nih.govresearchgate.netmdpi.com

Key molecular descriptors often considered in these models for quinoxaline-based compounds include:

Electronic Properties: The distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are critical. For instance, the presence of the electron-withdrawing bromine atom on the thiophene ring of this compound is expected to significantly influence the molecule's electronic landscape, which can be crucial for its interaction with biological targets. nih.govnih.gov Studies on other quinoxalines have shown that electron-withdrawing or electron-donating substituents can drastically alter cytotoxic activity. mdpi.com

Steric Properties: The size and shape of the molecule, including molecular weight and volume, play a significant role in how it fits into a receptor's binding pocket. The spatial arrangement of the bromothiophene and quinoxalinol moieties would be a key determinant of its biological function.

Hydrophobicity: The lipophilicity of the compound, often expressed as logP, is vital for its pharmacokinetic properties, such as membrane permeability and distribution.

Pharmacophore modeling is another powerful in silico tool that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For a compound like this compound, a pharmacophore model could be generated based on known active quinoxaline derivatives to predict its potential targets and interaction modes.

Table 1: Representative QSAR Model Parameters for Quinoxaline Derivatives
Model TypeBiological ActivityKey DescriptorsCorrelation Coefficient (R²)Cross-validation (Q²)Reference
3D-QSAR (CoMFA/CoMSIA)AntimalarialSteric, Electrostatic, Hydrophobic fields0.94460.6409 researchgate.net
2D-QSARAntileishmanialE HOMO, Polar Surface Area (PSA)0.9800.971 nih.gov
2D/3D-QSARAnti-Plasmodium falciparumSteric, Electrostatic, Hydrophobic fields0.876 (CoMSIA)Not Reported mdpi.com

This table presents data from studies on various quinoxaline derivatives to illustrate the application of QSAR modeling and does not represent data for this compound.

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.egekb.eg This method is extensively used to elucidate the mechanism of action of quinoxaline derivatives by modeling their interactions with various biological targets, particularly protein kinases. vensel.orgsemanticscholar.org

The general workflow for molecular docking of a compound like this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand is generated and energy-minimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Binding Site Identification: The active site of the receptor is defined, often based on the location of a known inhibitor or through computational pocket-finding algorithms.

Docking Simulation: Software such as AutoDock, GOLD, or Glide is used to place the ligand into the binding site in various conformations and orientations. vensel.org These programs employ scoring functions to estimate the binding affinity for each pose.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. The scoring function provides a quantitative estimate of the binding energy (e.g., in kcal/mol). nih.gov

For quinoxaline derivatives, molecular docking studies have been instrumental in understanding their inhibitory mechanisms against targets like:

Kinases: Many quinoxaline compounds have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase-3β (GSK-3β). ekb.egekb.egsemanticscholar.orgnih.govrsc.org Docking studies often reveal that the quinoxaline core forms crucial hydrogen bonds with hinge region residues in the ATP-binding pocket of the kinase. nih.gov

Other Enzymes and Receptors: Quinoxalines have also been docked into the active sites of enzymes like α-glucosidase and receptors such as the 5-HT3 receptor. nih.govnih.gov

Table 2: Representative Molecular Docking Results for Quinoxaline Derivatives Against Various Targets
Quinoxaline Derivative ClassTarget Protein (PDB ID)Docking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Phenyl-substituted quinoxalinesVEGFR-2 (2OH4)Not Specified-11.93 to -17.11ASP1044, GLU883 ekb.egekb.eg
Triazole-substituted quinoxalinesEGFR (4HJO)Not Specified-9.57 to -12.03Not Specified nih.gov
Various quinoxaline derivativesc-Met Kinase (1R1W)AutoDock 4.2-6.89 to -8.04Not Specified vensel.org
Quinoxaline-sulfonohydrazidesα-GlucosidaseNot SpecifiedNot Reported (IC₅₀ = 0.0953 µM)Not Specified nih.gov
Pyrido[2,3-f]quinoxalinesGSK-3β (3Q3B)LibDockNot Reported (IC₅₀ = 0.18 µM)Not Specified semanticscholar.orgdoi.org

This table presents data from studies on various quinoxaline derivatives to illustrate the application of molecular docking and does not represent data for this compound.

Applications in Advanced Materials Science and Technology

Optoelectronic Materials Science

The electronic properties of quinoxaline (B1680401) derivatives, characterized by their electron-deficient nature, make them suitable components for a range of optoelectronic devices. frontiersin.orgbeilstein-journals.org The fusion of a quinoxaline moiety with an electron-rich unit like thiophene (B33073) gives rise to a pronounced intramolecular charge transfer (ICT) character, which is fundamental for materials used in light-emitting and photovoltaic technologies. core.ac.uk

Quinoxaline derivatives are recognized as important components in the construction of materials for Organic Light-Emitting Diodes (OLEDs). frontiersin.org Their π-deficient aromatic structure can be leveraged to create materials with significant luminescence properties, often as part of a "push-pull" architecture where they act as the electron-accepting (pull) component. core.ac.uk When combined with an electron-donating group, this intramolecular charge transfer can lead to efficient fluorescence. core.ac.uk

The photophysical properties of such systems are highly tunable. For instance, derivatives of 2,5-diamino-3,6-dicyanopyrazine, a related nitrogen-containing heterocycle, show emission wavelengths that can be shifted from the blue-green to the red region of the spectrum simply by modifying the substituents on the amino groups. core.ac.uk Similarly, the luminescent properties of 8-hydroxyquinoline (B1678124) derivatives, another related class of compounds, are well-documented for their application in OLEDs, particularly as emissive materials in the form of their metal complexes, such as Alq₃.

While specific data for 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol is not extensively detailed, the luminescent potential can be inferred from analogous structures. The combination of the quinoxalin-2-ol acceptor and the thiophene donor is expected to produce materials with interesting photoluminescent properties suitable for OLED applications.

Table 1: Luminescent Properties of Selected Quinoxaline and Related Heterocyclic Derivatives This table presents data for compounds structurally related to this compound to illustrate the typical photophysical properties of this class of materials.

Compound ClassSpecific DerivativeEmission Max (λem)Quantum Yield (ΦF)Solvent/State
Diaminodicyanopyrazine2,5-diamino-3,6-dicyanopyrazine538 nm0.30-
Benzimidazolylpyrazine2,5-bis(benzimidazol-2-yl)pyrazine444 nm0.90DMSO
8-Hydroxyquinoline Zinc ComplexComplex of (E)-2-[2-(2-nitrophenyl)vinyl]-8-hydroxyquinoline585 nm-DMF

The donor-acceptor (D-A) structure is a cornerstone of designing organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) and components for Organic Photovoltaics (OPVs). mdpi.com Quinoxaline-based molecules have been actively investigated as electron-accepting units in these applications. case.edu The combination of an electron donor (like triphenylamine), a π-conjugated bridge, and a quinoxaline acceptor can create efficient dyes for DSSCs. case.eduresearchgate.net Thiophene derivatives are also frequently used as building blocks, serving as effective π-spacers or donors due to their high polarizability and tunable electronic properties. case.edu

In a typical DSSC, an organic dye absorbs light, leading to electron excitation. The D-A structure facilitates the injection of this electron from the dye's Lowest Unoccupied Molecular Orbital (LUMO) into the conduction band of a semiconductor, commonly TiO₂. beilstein-journals.orgd-nb.info The performance of these cells is highly dependent on the dye's light-harvesting efficiency, the energy alignment between the dye's orbitals and the semiconductor's conduction band, and the efficiency of dye regeneration. jmaterenvironsci.com

Theoretical studies on quinoxalin-2(1H)-one-based dyes have shown that their HOMO and LUMO energy levels can be tuned to ensure efficient electron injection and regeneration processes. jmaterenvironsci.com Experimental work on novel quinoxaline-based sensitizers has demonstrated their promise, achieving power conversion efficiencies (PCE) competitive with standard ruthenium-based dyes. case.eduresearchgate.netnih.gov For example, a sensitizer (B1316253) featuring a triphenylamine (B166846) donor directly connected to a quinoxaline acceptor unit (a D-A-π-A configuration) achieved a PCE of 5.56%. case.eduresearchgate.net This highlights the potential of the quinoxaline core as an effective electron-accepting component in organic sensitizers. case.edu

Table 2: Photovoltaic Performance of Representative Quinoxaline-Based Dyes in DSSCs This table showcases the performance of various organic dyes incorporating a quinoxaline core, demonstrating the potential of this structural motif in solar cell applications.

Dye DesignationDonor UnitAcceptor UnitPCE (%)Jsc (mA·cm⁻²)Voc (V)
RC-21 case.eduTriphenylamineQuinoxaline3.307.230.67
RC-22 case.eduTriphenylamineQuinoxaline-Cyanoacrylic acid5.5611.660.69
DSSC 55 researchgate.netTriphenylamineQuinoxaline3.30--
DSSC 56 researchgate.netTriphenylamineQuinoxaline-Cyanoacrylic acid5.56--
DTQT-based Dye nih.govTriphenylamineDithienoquinoxaline-Cyanoacrylic acid8.27--

Quinoxaline derivatives are emerging as promising materials for n-type semiconductors in Organic Field-Effect Transistors (OFETs). beilstein-journals.orgd-nb.info Their electron-deficient nature facilitates electron transport, a crucial characteristic for n-channel materials. frontiersin.org The design of high-performance organic semiconductors often relies on creating D-A conjugated polymers, where the alternation of electron-rich and electron-deficient units helps to lower the band gap and tune the frontier molecular orbital energy levels for efficient charge injection from the electrodes. frontiersin.org

The rigid and planar structure of the quinoxaline core is advantageous for forming ordered molecular packing in the solid state, which is beneficial for intermolecular charge transport. frontiersin.org When quinoxaline is copolymerized with an electron-rich unit like indacenodithiophene (IDT), the resulting polymer can exhibit good p-type semiconductor properties with significant hole mobility. frontiersin.org A polymer of this type, PQ1, demonstrated a strong intramolecular charge transfer effect and favorable aggregation in thin films, leading to a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org

The tunable properties of quinoxaline-based materials, including their potential for high electron mobility and optimal energy levels, position them as strong candidates for use in OFETs and other electronic technologies. beilstein-journals.orgd-nb.info The structure of this compound, containing both a semiconductor-relevant thiophene unit and an electron-transporting quinoxaline core, suggests its potential utility as a building block for novel organic semiconductors.

Table 3: Semiconductor Properties of a Quinoxaline-Based Conjugated Polymer This table provides an example of the charge transport characteristics of a polymer incorporating a quinoxaline unit, indicating the potential of this class of materials in OFETs.

PolymerArchitectureHOMO Level (eV)Band Gap (eV)Mobility (cm² V⁻¹ s⁻¹)
PQ1 frontiersin.orgQuinoxaline-Indacenodithiophene (D-A)-5.48-0.12 (hole)

Chemical Sensing and Fluorescent Probe Development

The inherent fluorescence of π-conjugated systems containing heterocyclic units like quinoxaline and thiophene makes them excellent platforms for the development of chemical sensors. core.ac.uk The nitrogen atoms of the quinoxaline ring and the sulfur atom of the thiophene ring can act as coordination sites for analytes, particularly metal ions. core.ac.uk This binding event can modulate the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a quenching ("turn-off") or enhancement ("turn-on") of fluorescence. nih.govresearchgate.net

For example, a fluorescent probe based on a thiophene-appended pyrrolo[1,2-a]quinoxaline (B1220188) scaffold was developed for the highly selective and sensitive detection of sodium ions, exhibiting a "turn-off" response with a nanomolar detection limit. researchgate.net The sensing mechanism in such probes often involves the modulation of processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon analyte binding. nih.gov

The design of these sensors can be finely tuned. By changing the substituents on a 5-thiophen-2-yl-benzothiazole core (a related structure), researchers have created a series of probes for Hg²⁺ with varied responses, including "off-on" and ratiometric signaling behaviors. rsc.org This demonstrates that the electronic properties of the molecule are a vital factor in designing chemosensors. rsc.org Given its structure, this compound possesses the necessary features—a fluorescent core and potential analyte binding sites—to be explored for the development of novel fluorescent probes.

Table 4: Characteristics of Fluorescent Probes Based on Related Heterocyclic Scaffolds This table summarizes the performance of various fluorescent sensors built upon scaffolds containing thiophene, quinoline, or quinoxaline units.

Probe DesignationTarget AnalyteSensing MechanismDetection Limit
QNP nih.govAl³⁺Turn-on (PET & ICT)1.25 µM
TAAPP researchgate.netNa⁺Turn-off (Quenching)2.219 nM
TBT rsc.orgHg²⁺OFF/ON-
PQP-1 mdpi.comLysine--

Integration into Conjugated Polymers and Covalent Organic Frameworks (COFs)

The bromine atom on the thiophene ring of this compound serves as a versatile chemical handle, making the molecule an ideal monomer for constructing larger, functional materials like conjugated polymers and Covalent Organic Frameworks (COFs). Using palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling, this monomer can be incorporated into polymer backbones, allowing its desirable electronic and optical properties to be integrated into a macromolecular system. frontiersin.org

COFs are a class of crystalline porous polymers with highly ordered structures and large surface areas. rsc.org Their well-defined pore structures and stacked π-systems make them excellent candidates for applications in electronics, photocatalysis, and sensing. nih.govmdpi.com Thiophene-based building blocks have been successfully used to synthesize COFs, creating materials with unique architectures ideal for charge and exciton (B1674681) transport. nih.gov Similarly, quinoline-based units have been used to construct heteropolyaromatic COFs through one-pot multicomponent reactions. nih.gov

The integration of D-A configurations into COF structures is a promising strategy for developing advanced photocatalytic materials. researchgate.net By combining electron-rich and electron-deficient monomers, the resulting COF can exhibit enhanced light absorption and efficient charge separation. researchgate.net The structure of this compound, with its inherent D-A character and polymerizable handle, makes it a highly attractive building block for the rational design of novel, functional COFs for light-driven applications. mdpi.com

Future Research Directions and Concluding Perspectives

Refinement and Innovation in Synthetic Methodologies for Hybrid Systems

Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol and its derivatives. While traditional condensation reactions are effective, exploring green chemistry principles could significantly enhance the accessibility and environmental friendliness of its production. ekb.eg This includes the investigation of solvent-free reactions, the use of alternative energy sources like microwave irradiation, and the development of catalytic processes to minimize waste and improve atom economy. ekb.eg

Furthermore, the development of one-pot, multi-component reactions could provide a powerful strategy for generating a library of derivatives with diverse functionalities. mdpi.com Such approaches would allow for the systematic modification of both the quinoxaline (B1680401) and thiophene (B33073) rings, enabling a comprehensive exploration of the chemical space around this core structure. Innovations in C-H functionalization of the quinoxalin-2(1H)-one core could also offer novel pathways to introduce various substituents, leading to compounds with tailored properties. mdpi.com

Comprehensive Elucidation of Structure-Activity and Structure-Property Relationships

A critical area for future investigation is the detailed exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound. By synthesizing a focused library of analogues with systematic variations—such as altering the position and nature of substituents on both the quinoxaline and thiophene rings—researchers can map how molecular changes influence biological activity and physical properties.

Exploration of Novel Biological Targets and Mechanistic Pathways

Given the broad spectrum of biological activities associated with quinoxaline and thiophene derivatives, including antimicrobial, antiviral, and anticancer properties, a key research direction is the screening of this compound against a diverse range of biological targets. acs.orgnih.gov Initial broad-based screening can be followed by more focused investigations into promising therapeutic areas.

Once a significant biological activity is identified, elucidating the underlying mechanism of action will be paramount. This will involve a combination of in vitro and in silico techniques, such as molecular docking studies to predict binding modes with specific enzymes or receptors. acs.orgnih.gov For example, molecular docking could be used to investigate interactions with targets like dihydrofolate reductase or tyrosyl-tRNA synthetase, which are known to be inhibited by some heterocyclic compounds. nih.gov Understanding these mechanistic pathways is essential for the rational design of more potent and selective analogues.

Advancement in Material Science Applications through Molecular Engineering

The unique electronic structure of the this compound scaffold, combining an electron-donating thiophene ring with an electron-accepting quinoxaline core, makes it a promising candidate for applications in material science. Future research should focus on the molecular engineering of this compound to tailor its optoelectronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By strategically introducing different functional groups, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby fine-tuning the material's band gap and charge transport characteristics. nih.gov For instance, creating donor-acceptor-π-acceptor (D-A-π-A) structures based on this core could lead to novel organic sensitizers for dye-sensitized solar cells (DSSCs). nih.gov The synthesis of polymers incorporating the this compound unit is another exciting avenue, potentially leading to new semiconducting materials with desirable properties.

Enhanced Predictive Modeling via Advanced Computational Chemistry Approaches

Advanced computational chemistry will be an indispensable tool in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict its electronic properties, molecular geometry, and spectroscopic characteristics. nih.gov These theoretical insights can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.

Furthermore, computational methods can be used to build predictive models for biological activity and material properties. Classification structure-activity relationship (CSAR) models, for example, could be developed to predict the potential toxicity or therapeutic efficacy of new derivatives based on their molecular descriptors. researchgate.net In material science, computational simulations can help in understanding the charge transport properties and predicting the performance of devices incorporating these new materials. This in silico approach will accelerate the discovery and optimization of new compounds, saving significant time and resources in the laboratory.

Q & A

Q. How are reaction mechanisms for cross-coupling steps validated computationally?

  • Methodology : Transition state theory (TST) applied in Gaussian09 locates intermediates and activation barriers. Intrinsic reaction coordinate (IRC) analysis confirms pathways, while Natural Bond Orbital (NBO) analysis reveals charge transfer during bond formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.